N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine
Description
Properties
Molecular Formula |
C8H9IN4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
2-[(E)-(3-iodophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H9IN4/c9-7-3-1-2-6(4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ |
InChI Key |
XQZCXDWZAHCPLS-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/N=C(N)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine typically involves the reaction of 3-iodobenzaldehyde with aminoguanidine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with carbonyl functionalities.
Reduction: Amino derivatives where the imine group is reduced to an amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and have been studied for their biological activities.
(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds have similar structural features and are used in various chemical and biological studies.
Uniqueness
N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine is unique due to its specific combination of the iodophenyl group and guanidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine, a compound featuring a guanidine moiety, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesizing information from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a guanidine group linked to a 3-iodophenyl moiety through a double bond. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Properties : Research indicates that guanidine derivatives possess antimicrobial effects. The presence of the iodine atom may enhance this activity due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Guanidine compounds have been noted for their anti-inflammatory properties, potentially making them useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
- CNS Activity : Some studies suggest that guanidine derivatives can influence central nervous system (CNS) functions, acting as modulators of neurotransmitter systems. This activity may be beneficial in treating anxiety and depression .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Guanidines often act as inhibitors of various enzymes, including those involved in inflammatory pathways. For example, they may inhibit nitric oxide synthase (NOS), reducing nitric oxide production and thereby mitigating inflammation .
- Receptor Modulation : The compound may interact with specific receptors in the CNS, influencing neurotransmitter release and signaling pathways. For instance, it has been shown to affect serotonin receptors, which are crucial in mood regulation .
- Ion Channel Interaction : Some guanidine derivatives have been identified as modulators of ion channels, which play essential roles in cellular excitability and signaling .
Case Studies
Several studies have explored the effects of similar guanidine compounds:
- In one study, a related guanidine derivative was shown to significantly reduce inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines .
- Another investigation highlighted the neuroprotective effects of guanidine compounds in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-iodobenzaldehyde derivatives and aminoguanidine. A common approach involves reacting 3-iodobenzaldehyde with aminoguanidine in ethanol under reflux, followed by purification via recrystallization . Alternative routes may use cyanamide intermediates, where N-arylcyanamide reacts with methylamine hydrochloride under thermal conditions (130°C in toluene) to form substituted guanidines . Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time. Purity is assessed using HPLC or TLC, with iodine's heavy atom effect aiding crystallographic characterization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the Z-configuration and iodine positioning?
- Methodological Answer : X-ray crystallography is definitive for confirming the Z-configuration and iodine's spatial orientation, leveraging the atom's high electron density for clear diffraction patterns . NMR spectroscopy (¹H and ¹³C) identifies tautomeric forms and hydrogen bonding: the imine proton (N=CH) resonates downfield (~8-9 ppm), while the guanidine NH groups show broad signals. IR spectroscopy verifies C=N stretching (~1600 cm⁻¹) and NH vibrations. Mass spectrometry (ESI-TOF) confirms molecular weight, with iodine's isotopic signature (m/z 127) aiding identification .
Q. How do modifications to the guanidine core or iodophenyl substituent impact biological activity, and what in vitro assays are suitable for assessment?
- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For example, replacing iodine with lighter halogens alters lipophilicity and binding kinetics. In vitro assays include:
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular uptake : Radiolabel the iodine (¹²⁵I) to track intracellular accumulation via gamma counting.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) compare derivatives .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound with biological targets, considering iodine's polarizability?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations model iodine's polarizable van der Waals interactions in binding pockets. Density functional theory (DFT) optimizes ligand conformations, while molecular docking (AutoDock Vina) screens against protein databases. Pharmacophore mapping identifies critical hydrogen-bonding motifs (e.g., guanidine-NH interactions with aspartate residues) .
Q. How can kinetic and thermodynamic studies resolve contradictions in reported reaction mechanisms for forming the methylideneamino linkage?
- Methodological Answer : Conflicting mechanisms (e.g., Schiff base vs. nucleophilic addition pathways) are resolved using:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated aldehydes.
- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during intermediate formation.
- DFT calculations : Identify transition states and activation barriers .
Q. What strategies optimize the compound's stability under physiological conditions for in vivo studies, considering hydrolysis susceptibility?
- Methodological Answer : Stability is enhanced via:
- Prodrug design : Mask the imine group with acid-labile protectors (e.g., acetyl) that hydrolyze in target tissues.
- Formulation : Encapsulate in liposomes to reduce aqueous exposure.
- pH adjustment : Buffered solutions (pH 5-6) minimize imine hydrolysis. Accelerated stability testing (40°C/75% RH) monitors degradation via HPLC .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer : Variability arises from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardize protocols using reference inhibitors (e.g., staurosporine) and validate with orthogonal assays (e.g., SPR for binding affinity). Meta-analyses can correlate IC₅₀ with physicochemical parameters (logP, polar surface area) to identify outliers .
Q. Why do crystallographic studies show variable hydrogen-bonding patterns despite identical synthetic conditions?
- Methodological Answer : Polymorphism and solvent effects (e.g., ethanol vs. DMF) alter crystal packing. Graph-set analysis (Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) rings), while variable-temperature XRD captures dynamic interactions. Solvent-free crystallization or seeding techniques improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
